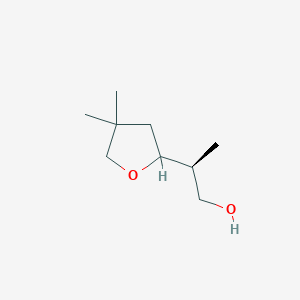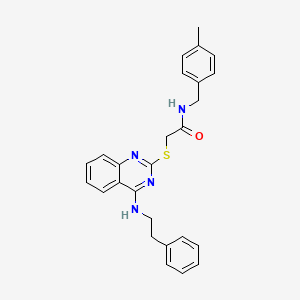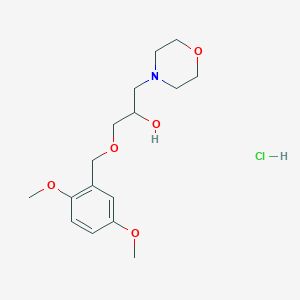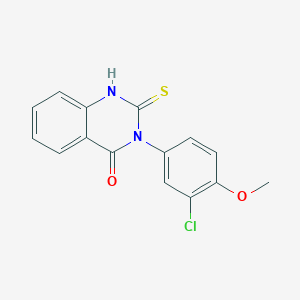
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chiral alcohol that has been extensively used in various scientific research studies. DMPA is a versatile compound that can be synthesized using different methods, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to involve the interaction of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with enzymes and receptors in the body. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects, including antifungal, antiviral, and antitumor activities. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for use in lab experiments, including its high enantioselectivity, its versatility as a chiral building block, and its ability to inhibit the activity of certain enzymes and receptors. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol also has some limitations, including its high cost and the difficulty in synthesizing large quantities of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
Zukünftige Richtungen
There are several future directions for the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in scientific research, including the development of new synthetic methods for the production of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and its derivatives, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol as a chiral ligand in asymmetric catalysis, and the investigation of the mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in the body. Additionally, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in drug discovery and the development of new therapeutic agents is an area of active research.
Synthesemethoden
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the Sharpless asymmetric epoxidation method, the Corey-Bakshi-Shibata (CBS) reduction method, and the Evans aldol reaction. The Sharpless asymmetric epoxidation method involves the use of a chiral catalyst, tert-butyl hydroperoxide, and a co-catalyst, such as titanium isopropoxide, to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high enantioselectivity. The CBS reduction method involves the use of a chiral reducing agent, such as (S)-2-phenyl-2-propanol, to reduce the ketone group of 4,4-dimethyloxolan-2-one to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol. The Evans aldol reaction involves the use of a chiral auxiliary, such as (S)-proline, to catalyze the reaction between 4,4-dimethyloxolan-2-one and formaldehyde to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been extensively used in various scientific research studies, including drug discovery, asymmetric synthesis, and organic chemistry. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to be a useful chiral building block for the synthesis of various compounds, including natural products and pharmaceuticals. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
Eigenschaften
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)


![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)

![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)

![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)